![molecular formula C17H16FNO B13564948 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a fluorine atom, a naphthalene moiety, and an azabicycloheptane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functionalization steps to introduce the fluorine and naphthalene groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Fluorine and other groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and naphthalene moiety can enhance binding affinity and specificity, while the azabicycloheptane core provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-methylbicyclo[2.2.1]heptane: Similar bicyclic structure but with different substituents.
2-Fluoro-1-iodododecane: Contains a fluorine atom but has a different core structure.
3-Fluoro-3-ethylpentane: Another fluorinated compound with a different carbon skeleton.
Uniqueness
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane is unique due to its combination of a fluorine atom, a naphthalene group, and an azabicycloheptane core. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C17H16FNO |
|---|---|
Poids moléculaire |
269.31 g/mol |
Nom IUPAC |
(1-fluoro-2-azabicyclo[2.2.1]heptan-2-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C17H16FNO/c18-17-8-7-12(10-17)11-19(17)16(20)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,12H,7-8,10-11H2 |
Clé InChI |
SPHBHBKOHIXTGW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CN2C(=O)C3=CC4=CC=CC=C4C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
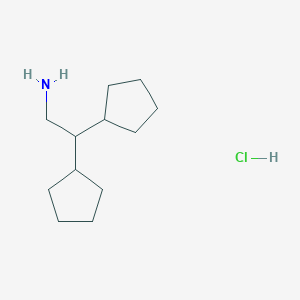
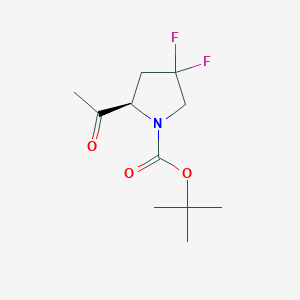
![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)



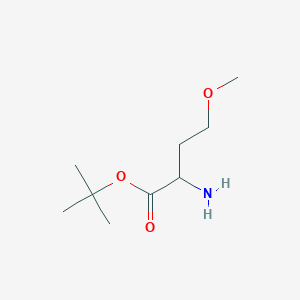
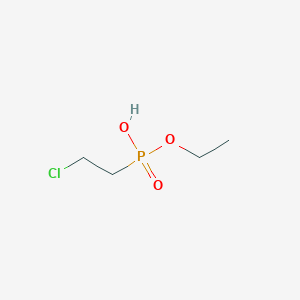

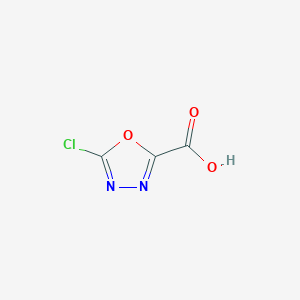
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)

